Dabelotine

Alzheimer's Disease Noradrenergic Neurotransmission Racemate vs. Enantiomers

Dabelotine (racemic 2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine) is a small molecule cognitive enhancer originally developed by Servier under the code S-12024-2. It is characterized as an adrenergic receptor agonist and was advanced to Phase II/III clinical trials for cognitive impairment associated with Alzheimer's disease and other dementias.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 118976-38-8
Cat. No. B1669737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabelotine
CAS118976-38-8
SynonymsDabelotine;  UNII-6RY56RB98P; 
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCN1CCCC2=C1C(=CC=C2)OCC3CNCCO3
InChIInChI=1S/C15H22N2O2/c1-17-8-3-5-12-4-2-6-14(15(12)17)19-11-13-10-16-7-9-18-13/h2,4,6,13,16H,3,5,7-11H2,1H3
InChIKeyVXQWMLATWQSCBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dabelotine (CAS 118976-38-8): A Racemic Cognitive Enhancer with Adrenergic Agonist Activity for Alzheimer's Disease Research


Dabelotine (racemic 2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine) is a small molecule cognitive enhancer originally developed by Servier under the code S-12024-2 [1]. It is characterized as an adrenergic receptor agonist and was advanced to Phase II/III clinical trials for cognitive impairment associated with Alzheimer's disease and other dementias [2]. The compound exists as a racemate, with both (R)- and (S)-enantiomers exhibiting differential pharmacological properties .

Why Dabelotine (CAS 118976-38-8) Cannot Be Substituted with Other Adrenergic Agonists or Enantiomers


Generic substitution of Dabelotine with other adrenergic agonists or even its isolated enantiomers is not scientifically justified due to its unique, non-classical mechanism of action and racemate-dependent potency. Dabelotine does not act via direct adrenoceptor binding, NE reuptake inhibition, or MAO/COMT inhibition; instead, it facilitates K+-induced NE release specifically in hypothalamic regions [1]. Critically, its noradrenergic and cognitive-enhancing effects are more pronounced with the racemic mixture (S-12024-2) than with either individual enantiomer (S-14706-1 or S-14707-1) [2]. Furthermore, Dabelotine's clinical development focused on specific doses (50-200 mg) that produced distinct EEG and attentional changes not observed with alternative cognitive enhancers like tacrine [3]. Thus, interchanging with other in-class compounds or even chiral variants would compromise the intended pharmacodynamic profile and research reproducibility.

Quantitative Evidence for Selecting Dabelotine (CAS 118976-38-8) Over Analogs: Head-to-Head and Cross-Study Comparisons


Racemic Dabelotine Exhibits Superior Noradrenergic Potentiation Compared to Its Individual Enantiomers

In a direct comparative study, the racemic mixture S-12024-2 demonstrated more pronounced norepinephrine (NE) stimulating effects than either the S-14706-1 or S-14707-1 enantiomers in rodent models [1]. While the precise quantitative fold-difference was not disclosed, the study explicitly states that 'the NE stimulating effects of S 12024-2 were more pronounced with the racemate compared with both isomers' [2]. This indicates that the full cognitive-enhancing potential of Dabelotine is only realized with the racemic mixture, making enantiopure forms suboptimal for research applications.

Alzheimer's Disease Noradrenergic Neurotransmission Racemate vs. Enantiomers

Dabelotine (200 mg) Induces Statistically Significant EEG Changes vs. Placebo in Alzheimer's Patients

In a double-blind, placebo-controlled crossover study involving 12 patients with mild-to-moderate Alzheimer's disease, Dabelotine (S-12024-2) at a 200 mg dose produced significant changes in quantitative EEG (qEEG) compared to placebo [1]. Specifically, β1 activity was significantly increased (p = 0.01) and δ activity was significantly decreased (p = 0.01) after 7 days of treatment [2]. These changes are indicative of enhanced cortical arousal and attentional processing, a pharmacodynamic signature not observed with lower doses (50 mg, 100 mg) or with placebo [3].

Alzheimer's Disease Quantitative EEG Clinical Trial

Dabelotine Modulates Sleep Architecture in Rats in a Dose-Dependent Manner Linked to Memory Consolidation

In a rat model, intraperitoneal administration of Dabelotine (S-12024-2) at 10 mg/kg significantly increased slow-wave sleep (SWS) and decreased wakefulness during the light period of the first 24 hours post-administration compared to vehicle control [1]. A lower dose of 3 mg/kg tended to increase paradoxical sleep (PS) with a maximal effect, and PS levels remained significantly elevated even 4 days after a single administration [2]. These effects are consistent with the compound's proposed role in memory consolidation processes.

Sleep and Memory EEG Sleep Recordings Preclinical Pharmacology

Dabelotine Enhances Automatic Attentional Processing in Mild Alzheimer's Disease Patients

In a clinical trial involving 12 outpatients with mild Alzheimer's disease, Dabelotine (S-12024-2) significantly modulated event-related potentials (ERPs) linked to automatic attentional shifts [1]. The P3a component, a marker of automatic attentional processing, was increased by the drug compared to baseline, while no changes were observed in P3b or PN components associated with conscious processing [2]. Additionally, significant treatment effects (p = 0.05) were observed on Mismatch Negativity and Processing Negativity parameters, suggesting improved automatic processing of auditory stimuli [3].

Event-Related Potentials Attentional Processing P3a Component

Dabelotine's Unique Non-Classical Mechanism Avoids Typical Adrenergic Side Effects

Unlike classical adrenergic agonists such as clonidine or guanfacine, Dabelotine does not directly bind to adrenoceptors, inhibit NE reuptake, or inhibit MAO/COMT [1]. Neurochemical studies have confirmed it is devoid of these conventional mechanisms [2]. Instead, it facilitates K+-induced NE release specifically in hypothalamic slices, with preferential accumulation in hypothalamic vasopressinergic nuclei (PVN, SON) [3]. This unique profile suggests a more targeted modulation of noradrenergic function with potentially reduced off-target cardiovascular effects typical of direct α2-agonists.

Mechanism of Action Selectivity Noradrenergic System

Optimal Research and Procurement Applications for Dabelotine (CAS 118976-38-8)


Investigating Noradrenergic Modulation of Sleep-Dependent Memory Consolidation

Based on preclinical evidence showing that Dabelotine (S-12024-2) significantly increases slow-wave sleep (SWS) and prolongs paradoxical sleep (PS) in rats at doses of 3-10 mg/kg [1], researchers studying the link between sleep architecture and memory consolidation should prioritize Dabelotine. The compound's unique ability to enhance both SWS and PS provides a pharmacological tool to dissect the specific contributions of sleep stages to cognitive processes, a property not widely shared by other adrenergic agents.

Targeting Automatic Attentional Deficits in Early Alzheimer's Disease

Clinical data demonstrate that Dabelotine (200 mg oral) specifically enhances the P3a component of event-related potentials (ERPs) in mild Alzheimer's disease patients, indicating improved automatic attentional processing [2]. This makes Dabelotine the preferred choice for studies focusing on early attentional impairments in AD, as it allows for objective, electrophysiological assessment of noradrenergic system engagement without the confounding effects on conscious processing seen with other cognitive enhancers.

Evaluating Racemate-Specific Pharmacology in Noradrenergic Facilitation

For research programs exploring the differential pharmacology of racemic mixtures versus enantiopure compounds, Dabelotine serves as a well-documented case study. The direct comparative evidence that the racemate S-12024-2 exhibits more pronounced norepinephrine-stimulating effects than either individual enantiomer [3] underscores the necessity of using the racemic mixture for replicating original findings. This application scenario is critical for studies in medicinal chemistry and neuropharmacology focused on chiral drug development.

Quantitative EEG (qEEG) Biomarker Development for CNS-Active Compounds

Dabelotine's dose-dependent and statistically significant effects on qEEG in Alzheimer's patients—specifically, increased β1 and decreased δ power at 200 mg versus placebo (p=0.01) [4]—position it as a valuable reference compound in the development and validation of qEEG biomarkers. Researchers developing new CNS-penetrant molecules can use Dabelotine as a positive control to benchmark the sensitivity and specificity of their qEEG assays in detecting changes in cortical arousal and attention.

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